24-Ethylepicoprostanol
Description
24-Ethylepicoprostanol is a 5β-stanol derived from the microbial reduction of sitosterol (a C29 phytosterol) in mammalian digestive systems. It is a fecal biomarker used to distinguish herbivore inputs in environmental and archaeological studies due to its prevalence in herbivore feces . Its structure includes a 24-ethyl group on the side chain and a 5β-hydroxyl configuration, distinguishing it from cholesterol-derived stanols (C27) like coprostanol and epicoprostanol. This compound is critical for identifying fecal contamination sources and reconstructing paleoenvironments .
Properties
Molecular Formula |
C29H52O |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25?,26+,27+,28+,29-/m1/s1 |
InChI Key |
LGJMUZUPVCAVPU-RFCGSYLUSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Ethylepicoprostanol typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions among 24-ethylepicoprostanol and related 5β-stanols:
Diagnostic Ratios and Species Discrimination
Studies utilize ratios of these compounds to distinguish fecal sources:
- R1 = Coprostanol / (Coprostanol + 24-Ethylcoprostanol): Herbivores: 0.38 < R1 < 0.73 Humans: R1 > 0.73
- R2 = (Coprostanol + Epicoprostanol) / (24-Ethylcoprostanol + 24-Ethylepicoprostanol): Omnivores (humans/dogs): R2 > 1
- R4 = (24-Ethylepicoprostanol / 24-Ethylcoprostanol) + (Epicoprostanol / Coprostanol): Horse-specific: 0.8 < R4 < 1.2
Key Findings :
- 24-Ethylepicoprostanol and 24-ethylcoprostanol dominate herbivore feces, while coprostanol/epicoprostanol dominate omnivores .
- Using only these four stanols (coprostanol, epicoprostanol, 24-ethylcoprostanol, 24-ethylepicoprostanol) in multivariate models (e.g., PCA/HCPC) fails to distinguish closely related species (e.g., horse vs. reindeer) or omnivores (human vs. dog) due to overlapping distributions .
- Expanding analyses to 11 stanols improves specificity. For example, 24-ethylepicoprostanol contributes to distinguishing horse feces via R4 ratios, while additional compounds like 5β-campestanol refine cluster analyses .
Case Studies and Limitations
- Saian Mountains Site: Soil samples attributed to herbivores (horse/reindeer) using R1–R4 ratios aligned with 24-ethylepicoprostanol dominance. However, PCA models relying on four stanols misclassified Saian8 as omnivore (R1 inconsistency) .
- IAmal Peninsula Site: Discrepancies between R2 and R3 ratios highlighted the dependency of fecal attribution on selected compounds. For instance, R3 (cholestanol-inclusive) misclassified samples due to non-fecal sterol interference .
Research Implications
- Multi-Compound Models: Reliance on 24-ethylepicoprostanol alone is insufficient for species-level identification. Combining it with additional stanols (e.g., 5β-epicampestanol, Δ22-stigmastanol) enhances accuracy .
- Archaeological Applications: 24-Ethylepicoprostanol’s stability in sediments makes it invaluable for tracing ancient herbivore activity, though contextual data (e.g., site ecology) are critical to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
